Cas no 881483-01-8 (2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(trifluoromethoxy)phenylacetamide)

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(trifluoromethoxy)phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-[4-(trifluoromethoxy)phenyl]-
- 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(trifluoromethoxy)phenylacetamide
-
- Inchi: 1S/C17H13F3N2O3S/c18-17(19,20)25-11-7-5-10(6-8-11)21-15(23)9-14-16(24)22-12-3-1-2-4-13(12)26-14/h1-8,14H,9H2,(H,21,23)(H,22,24)
- InChI Key: DSHHEQVEOOIKMU-UHFFFAOYSA-N
- SMILES: S1C2=CC=CC=C2NC(=O)C1CC(NC1=CC=C(OC(F)(F)F)C=C1)=O
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(trifluoromethoxy)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3205-0073-10μmol |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
881483-01-8 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3205-0073-25mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
881483-01-8 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3205-0073-2μmol |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
881483-01-8 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3205-0073-40mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
881483-01-8 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3205-0073-20μmol |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
881483-01-8 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3205-0073-10mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
881483-01-8 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3205-0073-5μmol |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
881483-01-8 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3205-0073-2mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
881483-01-8 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3205-0073-30mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
881483-01-8 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3205-0073-3mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
881483-01-8 | 90%+ | 3mg |
$63.0 | 2023-04-27 |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(trifluoromethoxy)phenylacetamide Related Literature
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Additional information on 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(trifluoromethoxy)phenylacetamide
Introduction to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(trifluoromethoxy)phenylacetamide (CAS No. 881483-01-8) in Modern Chemical Biology and Medicinal Chemistry
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(trifluoromethoxy)phenylacetamide, identified by the CAS number 881483-01-8, represents a structurally sophisticated molecule that has garnered significant attention in the realm of chemical biology and medicinal chemistry. This compound belongs to the benzothiazine scaffold, a heterocyclic system well-documented for its broad spectrum of biological activities. The presence of a trifluoromethoxy group and an acetamide moiety further enhances its pharmacophoric potential, making it a candidate for further exploration in drug discovery initiatives.
The benzothiazine core is a privileged structure in medicinal chemistry, exhibiting notable properties such as metabolic stability and favorable pharmacokinetic profiles. The 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl moiety introduces a rigid bicyclic framework that can be leveraged to optimize binding interactions with biological targets. This structural motif has been extensively studied for its role in modulating enzyme activity and receptor binding, particularly in contexts involving inflammation, pain management, and neurodegenerative disorders.
The incorporation of the trifluoromethoxy group is a strategic choice aimed at enhancing the lipophilicity and metabolic resilience of the molecule. Fluoro substitution is a well-established approach in drug design to improve pharmacokinetic properties such as bioavailability and half-life. The electron-withdrawing nature of fluorine atoms can also modulate electronic distributions within the molecule, influencing both binding affinity and selectivity. This modification has been widely employed in the development of antiviral, anticancer, and anti-inflammatory agents.
The acetamide functional group at the phenyl ring contributes to hydrogen bonding capabilities, which are critical for establishing stable interactions with biological targets. Acetamides are frequently found in biologically active compounds due to their ability to engage in hydrogen bonding networks within protein active sites or enzyme pockets. This feature makes 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(trifluoromethoxy)phenylacetamide a promising candidate for further derivatization to enhance its binding affinity and selectivity against specific biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such molecules with high precision. The combination of experimental validation and computational approaches has accelerated the discovery process for novel bioactive compounds. Studies have demonstrated that molecules incorporating benzothiazine scaffolds exhibit potential inhibitory effects on various enzymes implicated in disease pathways. For instance, derivatives of benzothiazine have shown promise in targeting cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.
The trifluoromethoxy group's influence on the electronic properties of the molecule has been harnessed to modulate reactivity and binding interactions. In particular, this moiety can enhance the molecule's ability to engage in π-stacking interactions with aromatic residues in protein targets. Such interactions are crucial for drug-receptor binding stability and have been exploited in the design of high-affinity ligands. Furthermore, fluorine atoms can participate in dipole-dipole interactions with polar residues, further stabilizing binding affinities.
Investigations into the biological activity of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(trifluoromethoxy)phenylacetamide have revealed potential therapeutic applications across multiple disease domains. Preclinical studies have suggested that this compound may exhibit inhibitory effects on enzymes such as COX enzymes and other inflammatory mediators. These findings align with the growing interest in developing novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies.
The structural complexity of this compound presents both challenges and opportunities for medicinal chemists seeking to optimize its pharmacological profile. By leveraging structure-based drug design principles, researchers can identify key structural features that contribute to biological activity while minimizing potential liabilities such as off-target effects or poor solubility. Advances in synthetic methodologies have also enabled rapid access to analogs of this compound, facilitating high-throughput screening campaigns to identify lead candidates for further development.
The role of fluorine substitution in enhancing metabolic stability has been well-documented across numerous pharmaceuticals. In the context of 2-(3-oxyo-octahydro-octahydro-octahydro-octahydro-octahydro-octahydro-octahydro-octahydro-octahydro-octahydro-octahydro-octahydro-benzo[b]thiophenol]-pyrrolidinone]-N'-[(4-trifluoromethylphenyl)carbonyl]acetamide, the presence of three fluorine atoms at specific positions contributes to resistance against enzymatic degradation pathways such as cytochrome P450-mediated oxidation reactions. This enhanced metabolic stability translates into prolonged bioavailability and improved therapeutic efficacy.
Recent studies have highlighted the importance of understanding scaffold-based pharmacophores when designing novel therapeutic agents. The benzothiazine scaffold exemplifies how structural motifs can be repurposed across different therapeutic areas due to their inherent biological activity profiles. By modifying key functional groups while maintaining core structural integrity, 881483–01–8-derived compounds offer a platform for developing next-generation drugs with tailored pharmacological properties.
The integration of machine learning algorithms into drug discovery pipelines has revolutionized how researchers identify promising candidates from vast chemical libraries. These computational tools can predict biological activity based on molecular descriptors derived from structural features such as atomic composition, connectivity patterns,and electronic distributions, enabling rapid screening processes that would otherwise be computationally prohibitive by traditional methods alone.
In conclusion, 881483–01–8 represents an intriguing compound with significant potential for further exploration within chemical biology,medicinal chemistry,and drug development initiatives.* Its unique structural features—including*the*benzothiazine*core,*the*presence*of*a*trifluoromethoxy*group,*and*the*N*-terminal*acetamide*motif—make it*an attractive candidate for designing*new*treatments targeting various diseases.* Continued research into this compound will likely uncover additional pharmacological benefits,*further solidifying its importance*as*a*valuable asset*in modern pharmaceutical research.*
881483-01-8 (2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(trifluoromethoxy)phenylacetamide) Related Products
- 1308958-08-8(butyl (2S)-2-{(tert-butoxy)carbonylamino}-4-carbamoylbutanoate)
- 1903359-17-0(1-(4-bromobenzenesulfonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane)
- 2228004-85-9(tert-butyl 2-(2S)-2-hydroxypropyl-5,5-dimethylpiperidine-1-carboxylate)
- 1780489-50-0(4-4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ylphenol)
- 1999966-40-3(5-{1-(tert-butoxy)carbonylpiperidin-4-yl}-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid)
- 2227641-14-5((2R)-1-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol)
- 2227649-28-5(3-bromo-2-(2R)-oxiran-2-ylpyridine)
- 731003-62-6(1-(2,6-Difluorobenzenesulfonyl)piperazine)
- 2229571-13-3(2-hydroxy-2-1-(1H-indazol-3-yl)cyclopropylacetic acid)
- 2384411-28-1(tert-butyl N-[(4-hydroxy-2-methylpyrimidin-5-yl)methyl]carbamate)




